molecular formula C9H9ClN2 B2650197 2-Chloro-1-ethyl-1H-benzo[d]imidazole CAS No. 58533-15-6

2-Chloro-1-ethyl-1H-benzo[d]imidazole

Cat. No. B2650197
CAS RN: 58533-15-6
M. Wt: 180.64
InChI Key: IROJYPSJGGDBCD-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-1H-benzo[d]imidazole is a chemical compound that is mainly used for the synthesis of medicine and as an intermediate in organic synthesis . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole synthesis involves various methods. One of the methods includes starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The InChI code for this compound is 1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7 (8)11-9 (12)10/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties. They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 180.64 . It is highly soluble in water and other polar solvents . It is also known to be amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis methods for benzimidazole derivatives. For instance, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was synthesized through cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the versatility in creating these compounds (Huang Jin-qing, 2009).

Antitumor and Anticancer Applications

  • Antitumor Evaluations and Molecular Modeling : Benzimidazole derivatives have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents. For example, some compounds demonstrated substantial activity against colon, breast, and cervical cancer cell lines (Łukasz Tomorowicz et al., 2020).
  • Synthesis for Antitumor Activities : The synthesis of benzimidazole derivatives has been directed towards creating compounds with antitumor activities, such as those targeting breast adenocarcinoma and non-small cell lung cancer (R. Mohareb & M. S. Gamaan, 2018).

Antimicrobial and Antifungal Applications

  • Antimycotic Activity : Some benzimidazole derivatives have been synthesized and tested for their antifungal activity, revealing their potential in treating fungal infections (M. Raga et al., 1992).
  • Antibacterial and Antifungal Studies : Research has also focused on the antibacterial and antifungal activities of benzimidazole derivatives, suggesting their broad-spectrum antimicrobial capabilities (J. Bhatt et al., 2013).

Other Biological Activities

  • Anti-Inflammatory and Antioxidant Properties : Studies have demonstrated the anti-inflammatory and antioxidant potentials of benzimidazole analogs, indicating their usefulness in treating inflammation-related conditions (B. Shankar et al., 2017).
  • Corrosion Inhibition : Certain benzimidazole derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments, indicating their industrial applications (P. Ammal et al., 2018).

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on the specific derivative. For instance, some imidazole derivatives inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations . Other imidazole derivatives are known to inhibit fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .

properties

IUPAC Name

2-chloro-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROJYPSJGGDBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Ethyl-2-benzimidazolinone (100 g, 0.62 mol) was dissolved in phosphorus oxychloride (475 mL) with stirring and heated to reflux temperature. Hydrogen chloride gas was passed into the refluxing solution for 4 h. Excess phosphorous oxychloride was removed on a rotary evaporator at 70° C. The residue was poured into a stirred mixture of aqueous potassium carbonate solution and methylene chloride. The mixture was basified with 50% sodium hydroxide solution and the methylene chloride layer was separated, dried (Na2SO4), concentrated, and distilled to obtain 86 g (77%) of oil, bp 110°-115° C./2-0.3 mmHg, which crystallized on standing; mp 50°-52° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) stirred suspension of NaH (60% dispersion in mineral oil; 7.08 g, 0.118 mol) in DMF (100 mL) was added 2-chlorobenzimidazole (15.00 g, 0.098 mol). The mixture was warmed to room temperature and stirred for 1 hour. Ethyl iodide (18.40 g, 0.118 mol) was added and stirring was continued for 3 hours. The mixture was poured onto the ice water and the resulting off-white solid was collected by filtration to give 10.0 g (61%) of product m.p. 48°-50° C.
Name
Quantity
7.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61%

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